molecular formula C20H16BrClN2O3S B5087468 N-(4-bromo-3-chlorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

N-(4-bromo-3-chlorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide

カタログ番号: B5087468
分子量: 479.8 g/mol
InChIキー: IZQHTDYOQQSJFG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromo-3-chlorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide, also known as BMS-582949, is a small molecule drug that belongs to the class of selective phosphodiesterase 4 (PDE4) inhibitors. It was first synthesized by Bristol-Myers Squibb in 2004 and has since been studied for its potential therapeutic applications in various diseases.

作用機序

N-(4-bromo-3-chlorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide selectively inhibits the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune cells. By inhibiting PDE4, this compound increases the levels of cAMP, which in turn activates protein kinase A (PKA) and leads to the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and immunomodulatory effects in various preclinical and clinical studies. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in bronchoalveolar lavage fluid of patients with COPD and asthma. It has also been shown to reduce the severity of psoriasis in a phase II clinical trial.

実験室実験の利点と制限

N-(4-bromo-3-chlorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has several advantages as a research tool, including its high selectivity for PDE4, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic profile. However, it also has some limitations, such as its low solubility in aqueous solutions and its potential for off-target effects at higher concentrations.

将来の方向性

There are several future directions for the research of N-(4-bromo-3-chlorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide. One potential application is in the treatment of IBD, where it has been shown to have anti-inflammatory effects in preclinical studies. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, where it may have neuroprotective effects. Further studies are needed to explore these potential applications and to optimize the pharmacological properties of this compound for clinical use.
Conclusion:
In conclusion, this compound is a promising small molecule drug that has been studied for its potential therapeutic applications in various diseases. Its selective inhibition of PDE4 and its anti-inflammatory and immunomodulatory effects make it a promising candidate for the treatment of diseases such as asthma, COPD, psoriasis, and IBD. Further research is needed to explore its potential applications in other diseases and to optimize its pharmacological properties for clinical use.

合成法

The synthesis of N-(4-bromo-3-chlorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide involves a series of chemical reactions starting from 4-bromo-3-chloroaniline and 4-methylbenzenesulfonyl chloride. The intermediate product is then treated with 4-aminobenzamide to yield the final product. The overall yield of the synthesis is reported to be around 20%.

科学的研究の応用

N-(4-bromo-3-chlorophenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), psoriasis, and inflammatory bowel disease (IBD). It has been shown to have anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of these diseases.

特性

IUPAC Name

N-(4-bromo-3-chlorophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrClN2O3S/c1-13-2-9-17(10-3-13)28(26,27)24-15-6-4-14(5-7-15)20(25)23-16-8-11-18(21)19(22)12-16/h2-12,24H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQHTDYOQQSJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。